molecular formula C19H22N2S B2499345 4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline CAS No. 893787-38-7

4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline

Cat. No.: B2499345
CAS No.: 893787-38-7
M. Wt: 310.46
InChI Key: HDUNEJQADFBIFY-UHFFFAOYSA-N
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Description

4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline is a complex organic compound that belongs to the class of quinazolines Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This particular compound features a sulfanyl group attached to a dimethylphenyl group, which is further connected to a dihydroquinazoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline typically involves multiple steps. One common method starts with the preparation of 2,5-dimethylphenylmethyl sulfide, which is then reacted with 2,2-dimethyl-1,2-dihydroquinazoline under specific conditions. The reaction often requires the use of a solvent such as dimethylformamide (DMF) and a base like potassium hydroxide. The mixture is stirred at room temperature and then heated to around 50°C for several hours to complete the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems. The use of catalysts and more efficient purification techniques, such as chromatography, would be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove oxygen-containing groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the compound with fewer oxygen atoms.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the sulfanyl group and the dimethylphenyl group provides distinct properties that can be leveraged in various applications.

Properties

IUPAC Name

4-[(2,5-dimethylphenyl)methylsulfanyl]-2,2-dimethyl-1H-quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2S/c1-13-9-10-14(2)15(11-13)12-22-18-16-7-5-6-8-17(16)20-19(3,4)21-18/h5-11,20H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUNEJQADFBIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC(NC3=CC=CC=C32)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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